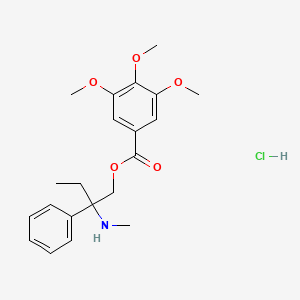

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is the main bioactive metabolite of trimebutine II (Debridat®, CAS 39133-31-8), an antispasmodic widely used for intestinal diseases since 1969 . It is used for pharmacokinetic and bioequivalence studies .

Synthesis Analysis

The first synthesis of the methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate (desmethyl-trimebutine) is described . This compound is the main bioactive metabolite of trimebutine II (Debridat®, CAS 39133-31-8), an antispasmodic widely used for intestinal diseases since 1969 .Molecular Structure Analysis

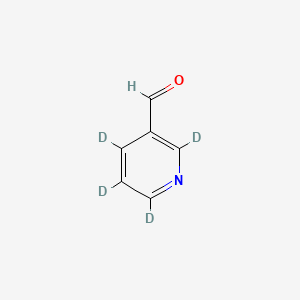

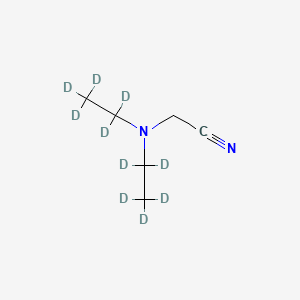

The molecular formula of the compound is C21H22D5NO5 . The average mass is 378.474 Da and the monoisotopic mass is 378.220306 Da .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 2-DIETHYLAMINOETHYL 3,4,5-TRIMETHOXYBENZOATE HYDROCHLORIDE, is 347.842 . The linear formula is C16H26ClNO5 .科学的研究の応用

Pharmacokinetics and Bioequivalence Studies

N-Demethyl Trimebutine Hydrochloride: is the main bioactive metabolite of trimebutine, an antispasmodic agent. It has been utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in determining the dosage and frequency of administration for therapeutic use. Additionally, bioequivalence studies compare the compound with other medications to ensure similar bioavailability and efficacy .

Neurology Research

As a certified reference material, N-Demethyl Trimebutine Hydrochloride is used in neurology research to develop analytical standards. These standards are crucial for ensuring the accuracy and reliability of data analysis in neurological drug research, contributing to the development of new treatments for neurological conditions .

Antispasmodic Drug Development

The compound’s antispasmodic properties make it a valuable reference for developing new drugs aimed at treating intestinal diseases. By studying its mechanism of action, researchers can design drugs that target similar pathways to alleviate symptoms of conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

Safety and Toxicology Assessment

Safety data sheets for N-Demethyl Trimebutine Hydrochloride provide detailed information on its handling, storage, and disposal. This information is essential for conducting safety and toxicology assessments in research settings, ensuring the safe use of the compound in laboratory experiments .

Crystallography and Structural Analysis

The compound serves as a model for crystallographic studies to determine the molecular and crystal structure of related organic compounds. These analyses are fundamental in the field of medicinal chemistry for understanding the structural basis of drug action and for designing drugs with improved efficacy and reduced side effects .

Proteomics Research

In proteomics, N-Demethyl Trimebutine Hydrochloride is used as a biochemical tool. It aids in the study of protein expression and interaction, which is vital for identifying potential drug targets and understanding disease mechanisms at the molecular level .

Synthesis of Bioactive Metabolites

Researchers use N-Demethyl Trimebutine Hydrochloride to synthesize its bioactive metabolites. These metabolites are then studied for their therapeutic potential and can lead to the discovery of new drugs with specific actions on target tissues .

Impurity and Metabolite Reference Material

As an impurity and metabolite reference material, the compound is used to validate analytical methods in pharmaceutical quality control. This ensures that the final pharmaceutical products are free from harmful impurities and that the active ingredients are present in the correct amounts .

作用機序

Target of Action

The primary targets of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride, also known as N-Demethyl Trimebutine Hydrochloride, are peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .

Mode of Action

N-Demethyl Trimebutine Hydrochloride acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the regulation of intestinal and colonic motility and relief of abdominal pain . At high concentrations, it inhibits the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to gastrointestinal peptides such as motilin . It modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . These peptides play a significant role in regulating gastrointestinal motility and function.

Pharmacokinetics

The pharmacokinetics of N-Demethyl Trimebutine Hydrochloride is yet to be fully understood. A study conducted on mexican subjects showed that after a single oral dose of trimebutine, high concentrations of n-demethyl trimebutine hydrochloride were observed relative to the parent drug This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of N-Demethyl Trimebutine Hydrochloride’s action include the regulation of intestinal and colonic motility and relief of abdominal pain . It also affects the release and function of various gastrointestinal peptides, thereby influencing gastrointestinal function .

特性

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694035 |

Source

|

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294882-33-0 |

Source

|

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)

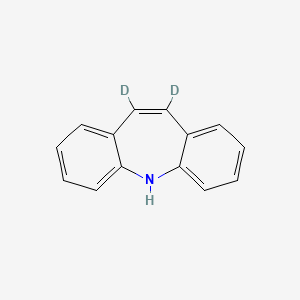

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)